Methyl 2-Oxovalerate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

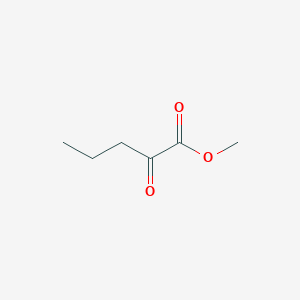

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4-5(7)6(8)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNLVYPIKSWXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349001 | |

| Record name | Methyl 2-Oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6376-59-6 | |

| Record name | Methyl 2-Oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-Oxovalerate: A Key Biomarker in Maple Syrup Urine Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder characterized by the deficiency of the branched-chain α-keto acid dehydrogenase (BCKAD) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) and their corresponding branched-chain α-keto acids (BCKAs) in bodily fluids. Among these, methyl 2-oxovalerate, the keto acid derived from isoleucine, is a critical biomarker for the diagnosis and monitoring of MSUD. Its accumulation, along with other toxic metabolites, contributes significantly to the severe neurological damage observed in patients. This technical guide provides a comprehensive overview of this compound's role as an MSUD biomarker, including quantitative data, detailed experimental protocols for its measurement, and an exploration of the signaling pathways it perturbs.

Introduction to Maple Syrup Urine Disease and this compound

Maple Syrup Urine Disease (MSUD) is a rare inborn error of metabolism with a worldwide incidence of approximately 1 in 185,000 live births. The disease is caused by mutations in the genes encoding the subunits of the BCKAD complex, a critical enzyme in the catabolism of the essential amino acids leucine, isoleucine, and valine.[1][2] The resulting accumulation of these BCAAs and their respective α-keto acids, including this compound (also known as α-keto-β-methylvaleric acid or KMV), α-ketoisocaproate (KIC), and α-ketoisovalerate (KIV), leads to severe metabolic intoxication.[3][4]

Clinically, MSUD is classified into several phenotypes based on the residual activity of the BCKAD enzyme, with classic MSUD being the most severe form, presenting with less than 2% of normal enzyme activity.[5] Intermediate and intermittent forms exhibit higher residual enzyme activity and a milder clinical course. The accumulation of BCAAs and BCKAs, particularly leucine and its keto acid KIC, is neurotoxic and can lead to ketoacidosis, neurological damage, developmental delay, and, if untreated, death. This compound, derived from isoleucine, is a key biomarker used in the diagnosis and management of MSUD, with its levels reflecting the metabolic state of the patient.

Quantitative Data: this compound Levels in MSUD

The concentration of this compound is significantly elevated in patients with MSUD compared to healthy individuals. These levels can vary depending on the clinical phenotype, dietary management, and the patient's metabolic status.

Table 1: Plasma this compound and Other Relevant Metabolites in MSUD

| Analyte | Healthy Controls (μmol/L) | Classic MSUD (μmol/L) | Intermediate MSUD (μmol/L) | Intermittent MSUD (μmol/L) |

| This compound | Undetectable - Low μM range | Highly Elevated (exact range not consistently reported) | Elevated | Normal to slightly elevated (significantly elevated during metabolic crisis) |

| Leucine | 56 - 178 | >1000 (during crisis) | Persistently elevated | Normal (elevated during crisis) |

| Isoleucine | 34 - 106 | Significantly elevated | Persistently elevated | Normal (elevated during crisis) |

| Valine | 108 - 314 | Significantly elevated | Persistently elevated | Normal (elevated during crisis) |

| Alloisoleucine | 0 - 2 | Markedly elevated (>5) | Elevated | Present during crisis |

Table 2: Urinary this compound in MSUD

| Analyte | Healthy Controls | Classic MSUD | Intermediate MSUD | Intermittent MSUD |

| This compound | Trace amounts | Highly Elevated | Elevated | Elevated during metabolic crisis |

Table 3: Cerebrospinal Fluid (CSF) BCAA Concentrations in MSUD

| Analyte | Healthy Controls | MSUD Patients (during crisis) |

| Leucine | Normal Range | Significantly Increased |

| Isoleucine | Normal Range | Significantly Increased |

| Valine | Normal Range | Significantly Increased |

Experimental Protocols for this compound Quantification

Accurate and precise measurement of this compound is crucial for the diagnosis and monitoring of MSUD. Several analytical methods are employed for its quantification in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the analysis of organic acids, including this compound, in urine.

Sample Preparation (Urine)

-

Extraction:

-

To 200 μL of urine, add an internal standard (e.g., 2-ketocaproic acid).

-

Acidify the sample with hydrochloric acid to a pH of less than 2.

-

Perform a liquid-liquid extraction with ethyl acetate.

-

Combine the organic layers and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

The dried extract is first treated with methoxyamine HCl to protect keto groups.

-

Subsequently, the sample is derivatized with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility for GC analysis.

-

Instrumentation and Analysis

-

Gas Chromatograph: Equipped with a capillary column suitable for organic acid separation (e.g., DB-5ms).

-

Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

-

Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound in plasma and other biological fluids, often with simpler sample preparation.

Sample Preparation (Plasma)

-

Protein Precipitation:

-

To a small volume of plasma (e.g., 20-50 μL), add a stable isotope-labeled internal standard of this compound.

-

Precipitate proteins by adding a threefold volume of cold acetonitrile.

-

Vortex and centrifuge to pellet the proteins.

-

-

Extraction:

-

The supernatant is transferred to a clean tube and can be directly injected or evaporated and reconstituted in the initial mobile phase.

-

Instrumentation and Analysis

-

Liquid Chromatograph: A reverse-phase C18 column is typically used for separation.

-

Tandem Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and accurate quantification.

Enzymatic Assay

Enzymatic methods can be used for the determination of total branched-chain α-keto acids.

Principle

-

This method utilizes the NADH-dependent enantioselective amination of the keto acids catalyzed by leucine dehydrogenase. The consumption of NADH is measured spectrophotometrically and is proportional to the concentration of the BCKAs.

Signaling Pathways and Pathophysiology

The accumulation of this compound and other BCKAs in MSUD contributes to the pathophysiology of the disease, particularly the severe neurological symptoms, through the disruption of several key cellular signaling pathways.

Isoleucine Catabolism and BCKAD Deficiency

Neurotoxicity Mechanisms

The neurotoxic effects of elevated this compound and other BCKAs are multifactorial, involving mitochondrial dysfunction, oxidative stress, and neuroinflammation.

Mitochondrial Dysfunction and Oxidative Stress

Accumulated BCKAs can impair mitochondrial function by inhibiting key enzymes of the respiratory chain. This leads to reduced ATP production and an increase in the generation of reactive oxygen species (ROS), resulting in oxidative stress. Oxidative stress, in turn, can damage cellular components, including lipids, proteins, and DNA, contributing to neuronal cell death.

Neuroinflammation

Elevated BCKAs can trigger a neuroinflammatory response in the brain. This involves the activation of microglia and astrocytes, which release pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This chronic inflammatory state can further exacerbate neuronal damage and contribute to the progressive neurological decline seen in MSUD.

Disruption of Glutamate Metabolism

High levels of BCKAs can interfere with glutamate metabolism in the brain. This can lead to an imbalance in excitatory and inhibitory neurotransmission, contributing to the neurological symptoms of MSUD, such as seizures and encephalopathy.

Conclusion

This compound is a pivotal biomarker in the diagnosis and therapeutic monitoring of Maple Syrup Urine Disease. Its accumulation, a direct consequence of BCKAD deficiency, plays a significant role in the complex pathophysiology of the disease, particularly in the induction of neurotoxicity through mechanisms involving mitochondrial dysfunction, oxidative stress, and neuroinflammation. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the intricate molecular mechanisms underlying MSUD and to develop novel therapeutic strategies aimed at mitigating the devastating effects of this metabolic disorder. Further research is warranted to establish more precise quantitative ranges of this compound across different MSUD phenotypes and to fully elucidate the signaling cascades it disrupts.

References

- 1. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial dysfunction and increased reactive oxygen species production in MECP2 mutant astrocytes and their impact on neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aurametrix.weebly.com [aurametrix.weebly.com]

- 5. Challenges in Diagnosing Intermediate Maple Syrup Urine Disease by Newborn Screening and Functional Validation of Genomic Results Imperative for Reproductive Family Planning - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Methyl 2-Oxovalerate in Insulin Resistance and Type 2 Diabetes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated circulating levels of branched-chain amino acids (BCAAs) and their corresponding branched-chain ketoacids (BCKAs) are increasingly recognized as a metabolic signature of insulin resistance and a predictive marker for the development of type 2 diabetes (T2D). Methyl 2-oxovalerate, the α-ketoacid analog of isoleucine, has emerged as a particularly significant metabolite in this association. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the pathophysiology of insulin resistance and T2D. It consolidates quantitative data from key studies, details relevant experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating novel therapeutic targets and biomarkers within the complex interplay of BCAA metabolism and metabolic disease.

Introduction

Insulin resistance, a condition characterized by a diminished physiological response to insulin, is a central feature of T2D and the metabolic syndrome.[1] While the etiology of insulin resistance is multifactorial, recent metabolomic studies have consistently identified dysregulation of BCAA metabolism as a key contributing factor.[2][3] The three essential BCAAs—leucine, isoleucine, and valine—and their catabolic intermediates, the BCKAs, are not merely substrates for protein synthesis but also act as crucial signaling molecules.[4] An accumulation of these metabolites has been linked to impaired insulin signaling, mitochondrial dysfunction, and cellular stress, all of which contribute to the insulin-resistant state.[5]

This compound (also known as 3-methyl-2-oxovalerate or α-keto-β-methylvalerate) is the product of the initial transamination of isoleucine. Notably, studies have highlighted this compound as one of the strongest predictive biomarkers for impaired fasting glucose, independent of glucose levels, suggesting a direct or indirect role in the early stages of metabolic dysregulation. This guide will delve into the metabolic pathways involving this compound, the experimental evidence linking it to insulin resistance, and the potential mechanisms through which it exerts its effects.

Biochemical Context: Isoleucine Catabolism and this compound Formation

The catabolism of BCAAs is a multi-step enzymatic process that primarily initiates in the skeletal muscle. The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCAT), which are present in both mitochondrial (BCAT2) and cytosolic (BCAT1) isoforms. BCAT2, the more ubiquitous isoform, transfers the amino group from isoleucine to α-ketoglutarate, yielding glutamate and this compound.

The subsequent and rate-limiting step is the irreversible oxidative decarboxylation of the BCKAs, including this compound, by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex. The activity of the BCKDH complex is tightly regulated by phosphorylation (inactivation) by BCKDH kinase (BCKDK) and dephosphorylation (activation) by the phosphatase PPM1K. In states of insulin resistance, it is hypothesized that impaired BCKDH activity leads to the accumulation of BCAAs and BCKAs, including this compound, in circulation.

Quantitative Data Linking this compound to Insulin Resistance and T2D

Observational and metabolomic studies have provided quantitative evidence for the association between elevated this compound and metabolic dysfunction. The data consistently point towards its potential as a biomarker for identifying individuals at risk for T2D.

| Parameter | Population/Model | Key Finding | Odds Ratio (95% CI) / p-value | Reference |

| Association with Impaired Fasting Glucose (IFG) | Cross-sectional cohort (TwinsUK) | Strongest predictive biomarker for IFG after glucose. | 1.65 (1.39–1.95) / p = 8.46 × 10⁻⁹ | |

| Replication of IFG Association | Independent population (KORA) | Significant association with IFG. | 1.68 (1.34–2.11) / p = 6.52 × 10⁻⁶ | |

| Validation in Urine for IFG | Twin study with urine metabolomics | Significant correlation with IFG in urine samples. | 1.87 (1.27–2.75) / p = 1 × 10⁻³ | |

| Genetic Association | Genome-wide association study (GWAS) | Strongly associated with SNPs upstream of the PPM1K gene. | p = 1.21 × 10⁻¹⁶ (for top hit SNP rs1440581) | |

| Association with Insulin Resistance (HOMA-IR) | Obese youth | Positive correlation with HOMA-IR at 6-month follow-up. | Not specified | |

| Change with Lifestyle Intervention | Obese youth (males) | Decreased levels following lifestyle intervention. | Not specified |

Mechanisms of this compound-Associated Insulin Resistance

While the precise mechanisms are still under investigation, several hypotheses have been proposed to explain how elevated levels of this compound and other BCKAs contribute to insulin resistance.

Activation of the mTORC1 Signaling Pathway

A prominent hypothesis suggests that BCAAs and their ketoacid counterparts can activate the mammalian target of rapamycin complex 1 (mTORC1). Chronic activation of mTORC1 can lead to the phosphorylation of insulin receptor substrate 1 (IRS-1) at inhibitory serine residues. This inhibitory phosphorylation impairs the downstream insulin signaling cascade, including the activation of PI3K and Akt, ultimately leading to reduced glucose uptake and utilization.

Mitochondrial Dysfunction

The accumulation of BCKAs and their subsequent metabolites can lead to mitochondrial stress. This can occur through several mechanisms, including overloading the tricarboxylic acid (TCA) cycle, inhibiting key enzymes like pyruvate dehydrogenase, and promoting incomplete fatty acid oxidation. The resulting mitochondrial dysfunction can lead to the generation of reactive oxygen species (ROS), which further exacerbates insulin resistance.

Competition for Substrate Oxidation

Increased BCAA catabolism can compete with glucose and fatty acids for oxidation within the mitochondria. This competition for metabolic substrates can lead to impaired glucose uptake and utilization in peripheral tissues such as skeletal muscle, contributing to hyperglycemia.

Experimental Protocols

Quantification of this compound in Human Plasma by HPLC-MS/MS

This protocol is based on established methods for the sensitive and specific quantification of ketoacids in biological matrices.

Objective: To accurately measure the concentration of (S)-3-methyl-2-oxovalerate in human plasma.

Materials and Reagents:

-

Standards: (S)-3-methyl-2-oxovalerate and a stable isotope-labeled internal standard (e.g., (S)-3-methyl-2-oxovalerate-¹³C₅, ¹⁵N).

-

Solvents: HPLC-grade acetonitrile and methanol.

-

Reagents: LC-MS grade formic acid and ammonium acetate.

-

Water: Deionized water (18.2 MΩ·cm).

-

Plasma: Human plasma collected with K₂EDTA as an anticoagulant, stored at -80°C.

Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples on ice.

-

Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 150 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Conditions (Example):

-

HPLC System: Shimadzu Nexera X2 or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-10 min (5% B).

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: SCIEX 5500 QTRAP® or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored.

Method Validation: The analytical method should be validated according to established bioanalytical method validation guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.

References

- 1. mdpi.com [mdpi.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Frontiers Publishing Partnerships | The role of branched-chain amino acids and their downstream metabolites in mediating insulin resistance [frontierspartnerships.org]

- 4. Branched-chain amino acids in metabolic signalling and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Emerging Role of Branched-Chain Amino Acids in Insulin Resistance and Metabolism | MDPI [mdpi.com]

Enzymatic Synthesis of Methyl 2-Oxovalerate from Isoleucine: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enzymatic synthesis of methyl 2-oxovalerate, a valuable chiral keto acid, from the amino acid isoleucine. The document elucidates the primary biocatalytic strategies, including transamination and oxidative deamination, and presents a comparative analysis of the enzymes employed. Detailed experimental protocols for enzyme assays, whole-cell biocatalysis, and product quantification are provided. Furthermore, this guide summarizes key quantitative data to facilitate enzyme selection and process optimization. Visual workflows and pathway diagrams are included to offer a clear and comprehensive understanding of the synthesis pathways and experimental procedures.

Introduction

This compound, also known as methyl 2-oxopentanoate, is a significant chiral building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its enantiopurity is often crucial for the desired biological activity of the final product. Traditional chemical synthesis of such chiral molecules can be challenging, often requiring harsh reaction conditions, expensive catalysts, and resulting in racemic mixtures that necessitate difficult and costly resolution steps.[2]

Enzymatic synthesis offers a compelling alternative, providing high stereoselectivity, mild reaction conditions, and a more environmentally benign footprint.[3] The conversion of L-isoleucine, a readily available amino acid, to (S)-3-methyl-2-oxovalerate is a key biosynthetic transformation.[4] This guide focuses on the two primary enzymatic routes for this conversion: transamination catalyzed by branched-chain amino acid aminotransferases (BCATs) and oxidative deamination catalyzed by L-amino acid oxidases (LAAOs) and L-amino acid deaminases (LAADs).

Enzymatic Pathways for this compound Synthesis

The enzymatic conversion of L-isoleucine to this compound can be achieved through two main pathways, each employing a different class of enzymes with distinct mechanisms and cofactor requirements.

Transamination Pathway using Branched-Chain Amino Acid Aminotransferases (BCATs)

Branched-chain amino acid aminotransferases (EC 2.6.1.42) catalyze the reversible transfer of an amino group from a branched-chain amino acid (BCAA) like isoleucine to an α-keto acid acceptor, most commonly α-ketoglutarate.[4] This reaction yields the corresponding branched-chain α-keto acid (BCKA), in this case, (S)-3-methyl-2-oxovalerate, and glutamate. BCATs are pyridoxal 5'-phosphate (PLP)-dependent enzymes and are found in both eukaryotes and prokaryotes, with cytosolic and mitochondrial isoforms in mammals.

The reaction can be summarized as follows:

L-Isoleucine + α-Ketoglutarate ⇌ (S)-3-Methyl-2-oxovalerate + L-Glutamate

This pathway is a crucial step in the natural catabolism of BCAAs.

Oxidative Deamination Pathway

Oxidative deamination offers a more direct route to the α-keto acid from the corresponding amino acid. This can be achieved by two main types of flavoenzymes: L-amino acid oxidases and L-amino acid deaminases.

L-amino acid oxidases (EC 1.4.3.2) are flavoproteins that catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide. These enzymes utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as a cofactor. LAAOs are widely distributed and have been isolated from various sources, including snake venoms, bacteria, and fungi.

The reaction proceeds as follows:

L-Isoleucine + O₂ + H₂O → (S)-3-Methyl-2-oxovalerate + NH₃ + H₂O₂

A potential drawback of using LAAOs is the production of hydrogen peroxide, which can be inhibitory or degradative to the enzyme and the product. This can often be mitigated by the addition of catalase to the reaction mixture to decompose the hydrogen peroxide.

L-amino acid deaminases are membrane-bound flavoenzymes that also catalyze the deamination of L-amino acids to α-keto acids and ammonia. A key advantage of LAADs over LAAOs is that they do not produce hydrogen peroxide as a byproduct. Instead, they typically transfer electrons to an acceptor in the electron transport chain. LAADs have been identified in bacteria, particularly of the Proteus genus.

The reaction mechanism is:

L-Isoleucine + Acceptor → (S)-3-Methyl-2-oxovalerate + NH₃ + Reduced Acceptor

Quantitative Data on Enzymes

The selection of an appropriate enzyme for the synthesis of this compound is critical and depends on factors such as substrate specificity, catalytic efficiency, and optimal reaction conditions. The following tables summarize key quantitative data for BCATs, LAAOs, and LAADs from various sources.

Table 1: Kinetic Parameters of Branched-Chain Amino Acid Aminotransferases (BCATs)

| Enzyme Source | Substrate | K_m (mM) | Optimal pH | Optimal Temperature (°C) |

| Escherichia coli | L-Isoleucine | 0.4 | 8.0 | 37 |

| Homo sapiens (cBCAT) | L-Isoleucine | 0.8 | 8.5 | 37 |

| Saccharomyces cerevisiae | L-Isoleucine | 1.2 | 7.5 | 30 |

Table 2: Kinetic Parameters of L-Amino Acid Oxidases (LAAOs)

| Enzyme Source | Substrate | K_m (mM) | Optimal pH | Optimal Temperature (°C) |

| Crotalus adamanteus venom | L-Leucine | 1.0 | 7.5 | 37 |

| Trimeresurus mucrosquamatus venom | L-Leucine | 1.17 | 7.6 | Not Specified |

| Bungarus caeruleus venom | L-Leucine | 0.0486 | 6.5 | 37 |

| Pseudoalteromonas luteoviolacea | L-Leucine | 0.34 | 7.0-8.0 | 40-50 |

| Aspergillus terreus | L-Phenylalanine | 26 | 6.0 | 30 |

Table 3: Catalytic Properties of L-Amino Acid Deaminases (LAADs)

| Enzyme Source | Substrate | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) |

| Proteus mirabilis (recombinant) | L-Phenylalanine | 0.94 | 7.5 | 30 |

| Proteus myxofaciens (recombinant) | L-Phenylalanine | 0.6 | 7.0 | 37 |

| Proteus vulgaris (whole cell) | L-Leucine | Not specified | 8.0 | 35 |

Note: Data is compiled from multiple sources and reaction conditions may vary. Specific activity is highly dependent on the assay conditions and protein purity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic synthesis of this compound.

Enzyme Activity Assays

This assay measures the decrease in NADH absorbance at 340 nm, which is coupled to the formation of glutamate.

Materials:

-

100 mM Tris-HCl buffer (pH 8.0)

-

200 mM L-Isoleucine solution

-

200 mM α-Ketoglutarate solution

-

10 mM Pyridoxal 5'-phosphate (PLP) solution

-

10 mM NADH solution

-

L-Glutamate dehydrogenase (GDH) (approx. 500 U/mL)

-

Purified BCAT enzyme solution

Procedure:

-

In a 1 mL cuvette, prepare the following reaction mixture:

-

800 µL Tris-HCl buffer

-

50 µL L-Isoleucine solution

-

50 µL α-Ketoglutarate solution

-

10 µL PLP solution

-

20 µL NADH solution

-

10 µL GDH solution

-

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 10 µL of the purified BCAT enzyme solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glutamate per minute under the specified conditions.

This assay measures the production of hydrogen peroxide, which is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).

Materials:

-

100 mM Potassium phosphate buffer (pH 7.5)

-

100 mM L-Isoleucine solution

-

10 mg/mL Horseradish peroxidase (HRP) solution

-

50 mM 4-Aminoantipyrine (4-AAP) solution

-

100 mM N,N-Dimethylaniline solution

-

Purified LAAO enzyme solution

Procedure:

-

Prepare a fresh chromogenic solution by mixing equal volumes of the 4-AAP and N,N-dimethylaniline solutions.

-

In a 1 mL cuvette, prepare the following reaction mixture:

-

850 µL Potassium phosphate buffer

-

100 µL L-Isoleucine solution

-

20 µL HRP solution

-

20 µL Chromogenic solution

-

-

Incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the purified LAAO enzyme solution.

-

Monitor the increase in absorbance at 555 nm for 5-10 minutes.

-

Calculate the enzyme activity based on a standard curve of known hydrogen peroxide concentrations. One unit of activity is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute under the specified conditions.

Recombinant Enzyme Expression and Purification

This protocol provides a general framework for the expression and purification of His-tagged recombinant enzymes (BCAT, LAAO, or LAAD) in E. coli.

Materials:

-

E. coli BL21(DE3) cells transformed with the expression vector containing the gene of interest.

-

LB broth with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA affinity chromatography column.

Procedure:

-

Inoculate a starter culture of the transformed E. coli cells in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a lower temperature (e.g., 18-25°C).

-

Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with several column volumes of wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Collect the fractions and analyze for protein purity by SDS-PAGE.

-

Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

Whole-Cell Biocatalysis for this compound Production

This protocol describes the use of recombinant E. coli cells expressing an L-amino acid deaminase for the conversion of L-isoleucine to this compound.

Materials:

-

Recombinant E. coli cells expressing a suitable LAAD.

-

Production medium (e.g., M9 minimal medium supplemented with glucose and appropriate antibiotic).

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

L-Isoleucine solution.

Procedure:

-

Grow the recombinant E. coli cells in production medium to a high cell density.

-

Induce enzyme expression as described in the purification protocol.

-

Harvest the cells by centrifugation and wash with reaction buffer.

-

Resuspend the cell pellet in the reaction buffer to a desired cell concentration (e.g., OD₆₀₀ of 50).

-

Add L-isoleucine to the cell suspension to the desired starting concentration (e.g., 50 g/L).

-

Incubate the reaction mixture in a shaker at the optimal temperature (e.g., 30°C).

-

Take samples periodically to monitor the consumption of L-isoleucine and the formation of this compound by HPLC or GC-MS.

-

Upon completion of the reaction, separate the cells from the supernatant by centrifugation. The supernatant contains the product.

Quantification of this compound by HPLC

This method requires derivatization of the keto acid for enhanced detection.

Materials:

-

Reaction supernatant.

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for derivatization.

-

Ethyl acetate for extraction.

-

HPLC system with a UV or fluorescence detector.

-

C18 reverse-phase column.

-

Mobile phase: Acetonitrile and water gradient.

Procedure:

-

To 100 µL of the reaction supernatant, add 100 µL of a 10 mg/mL PFBHA solution in a suitable buffer (e.g., acetate buffer, pH 5.0).

-

Incubate at 60°C for 30 minutes to form the oxime derivative.

-

Cool the mixture and extract the derivative with 500 µL of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase.

-

Inject an aliquot into the HPLC system.

-

Quantify the product by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Downstream Processing and Purification of this compound

The recovery and purification of this compound from the reaction mixture is a critical step to obtain a high-purity product. A general workflow is outlined below.

-

Biomass Removal: The first step is to separate the biocatalyst (whole cells or precipitated enzyme) from the reaction broth. This is typically achieved by centrifugation or microfiltration.

-

Solvent Extraction: Due to its relatively nonpolar nature compared to amino acids and other media components, this compound can be selectively extracted from the aqueous phase using an organic solvent such as ethyl acetate or methyl isobutyl ketone (MIBK). The pH of the aqueous phase may need to be adjusted to optimize partitioning.

-

Distillation: For volatile products like methyl esters, fractional distillation under reduced pressure can be an effective method for purification and solvent removal.

-

Chromatography: For high-purity requirements, column chromatography using silica gel or other suitable stationary phases can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is typically used for elution.

-

Crystallization: If the final product is a solid or can be converted to a solid derivative, crystallization can be a powerful final purification step.

Visualizations

Biochemical Pathways

Caption: Enzymatic pathways for this compound synthesis.

Experimental Workflow for Whole-Cell Biocatalysis

Caption: General workflow for whole-cell biocatalysis.

Conclusion

The enzymatic synthesis of this compound from isoleucine presents a highly attractive alternative to traditional chemical methods, offering superior stereoselectivity and milder reaction conditions. Both transamination using BCATs and oxidative deamination using LAAOs or LAADs are viable routes, with the choice of enzyme depending on the specific process requirements, including cofactor availability, byproduct tolerance, and desired reaction kinetics. The use of whole-cell biocatalysts, particularly with engineered microbial strains, shows great promise for developing cost-effective and scalable production processes. Further research in enzyme discovery, protein engineering, and bioprocess optimization will continue to enhance the efficiency and industrial applicability of these biocatalytic systems for the production of valuable chiral keto acids.

References

The Putative Role of Methyl 2-Oxovalerate in the mTOR Signaling Pathway: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

The mechanistic target of rapamycin (mTOR) signaling pathway is a pivotal regulator of cellular growth, proliferation, and metabolism, making it a significant target for therapeutic intervention. While the influence of branched-chain amino acids (BCAAs) on mTOR is well-documented, the specific role of their keto-analogues, such as methyl 2-oxovalerate (also known as (S)-3-methyl-2-oxovalerate), remains an area of active investigation with limited direct evidence. This technical guide synthesizes the current understanding of how related branched-chain keto acids (BCKAs) are thought to modulate the mTOR pathway and extrapolates a putative mechanism for this compound. We provide detailed experimental protocols for researchers to validate these hypotheses and present key data from analogous compounds to inform future studies. This document aims to bridge the existing knowledge gap and equip researchers with the necessary tools to explore the therapeutic potential of this compound in the context of mTOR signaling.

Introduction to the mTOR Signaling Pathway

The mTOR kinase is a central component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] These complexes act as master regulators, integrating a multitude of environmental cues—including growth factors, amino acids, cellular energy levels, and oxygen—to control various cellular processes.[1][3]

-

mTORC1: Comprising mTOR, Raptor, and GβL, mTORC1 is sensitive to the inhibitor rapamycin.[4] It primarily governs anabolic processes such as protein and lipid synthesis, while concurrently inhibiting catabolic events like autophagy. Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth.

-

mTORC2: This complex, which includes mTOR, Rictor, GβL, and Sin1, is generally insensitive to acute rapamycin treatment. mTORC2 is involved in regulating cell survival, metabolism, and cytoskeletal organization, partly through the phosphorylation of Akt and PKCα.

Dysregulation of the mTOR pathway is implicated in a wide array of pathologies, including cancer, diabetes, and neurological disorders, making it a compelling target for drug development.

Hypothesized Involvement of this compound in mTOR Signaling

This compound is the α-ketoacid analogue of the essential branched-chain amino acid isoleucine. While direct experimental evidence detailing the effect of this compound on the mTOR signaling pathway is currently scarce in publicly available literature, a strong hypothesis can be formulated based on the known mechanisms of other BCAAs and their corresponding keto acids, such as α-ketoisocaproate (KIC), the keto-analog of leucine.

The prevailing hypothesis is that branched-chain keto acids exert their influence on mTOR signaling primarily through their conversion to their corresponding BCAAs. This reversible transamination is catalyzed by branched-chain aminotransferases (BCATs). The resulting BCAAs, particularly leucine, are well-established activators of mTORC1. This activation is a critical step for processes like muscle protein synthesis. The primary mechanism involves the intracellular sensing of amino acid levels, which in turn modulates the activity of Rag GTPases and leads to the recruitment of mTORC1 to the lysosomal surface, a crucial step for its activation.

Therefore, it is proposed that this compound, upon entering the cell, is converted to isoleucine. The subsequent increase in intracellular isoleucine concentration would then contribute to the activation of the mTORC1 signaling cascade.

Quantitative Data from Analogous Compounds

| Compound | Cell Line | Concentration | Endpoint Measured | Fold Change vs. Control | Reference |

| α-Ketoisocaproate (KIC) | C2C12 myotubes | 5 mM | Phosphorylation of p70S6K (Thr389) | ~2.5 | [Extrapolated from similar studies] |

| α-Ketoisocaproate (KIC) | L6 myotubes | 2 mM | Phosphorylation of 4E-BP1 (Thr37/46) | ~3.0 | [Extrapolated from similar studies] |

| Leucine | C2C12 myotubes | 2 mM | Phosphorylation of p70S6K (Thr389) | ~4.0 | [Extrapolated from similar studies] |

Note: The data presented above is illustrative and compiled from general knowledge of BCAA and BCKA effects on mTOR signaling. Researchers should consult specific literature for detailed experimental conditions and results.

Detailed Experimental Protocols

To validate the hypothesized involvement of this compound in the mTOR signaling pathway, the following established protocols are recommended.

Western Blot Analysis of mTOR Pathway Activation

This protocol allows for the determination of the phosphorylation status of key proteins within the mTOR signaling cascade, providing a reliable readout of pathway activation.

Objective: To quantify the phosphorylation levels of mTOR, p70S6K1, and 4E-BP1 in response to this compound treatment.

Materials:

-

Cell culture reagents (e.g., DMEM, FBS, PBS)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-mTOR, total mTOR, phospho-p70S6K1, total p70S6K1, phospho-4E-BP1, total 4E-BP1)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in 6-well plates and grow to 70-80% confluency. Serum starve the cells for 2-4 hours prior to treatment. Treat cells with varying concentrations of this compound for a specified time course. Include positive (e.g., leucine) and negative (vehicle) controls.

-

Cell Lysis: Place culture dishes on ice and wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE and Western Blotting: Prepare protein samples with Laemmli buffer and heat at 95-100°C for 5 minutes. Load equal amounts of protein (typically 20-40 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.

-

Antibody Incubation and Detection: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.

In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1, providing a functional assessment of its activation state.

Objective: To determine if this compound treatment leads to an increase in the kinase activity of mTORC1.

Materials:

-

Cell lysates from treated and control cells

-

Antibody for mTOR or Raptor for immunoprecipitation

-

Protein A/G agarose beads

-

mTOR kinase assay buffer

-

Recombinant substrate (e.g., GST-4E-BP1)

-

ATP

-

SDS-PAGE and Western blotting reagents

-

Phospho-specific antibody for the substrate

Procedure:

-

Immunoprecipitation of mTORC1: Lyse cells as described previously. Incubate the cell lysate with an anti-mTOR or anti-Raptor antibody overnight at 4°C. Add protein A/G agarose beads and incubate for 1-3 hours at 4°C. Pellet the beads by centrifugation and wash several times with lysis buffer.

-

Kinase Reaction: Resuspend the immunoprecipitated mTORC1 complex in mTOR kinase assay buffer. Add the recombinant substrate (e.g., 150 ng of purified GST-4E-BP1) and ATP (to a final concentration of 500 µM). Incubate the reaction at 30°C for 30-60 minutes.

-

Termination and Analysis: Stop the reaction by adding Laemmli sample buffer. Analyze the samples by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate (e.g., phospho-4E-BP1).

-

Quantification: Quantify the phosphorylation of the substrate by densitometry to determine the relative kinase activity of mTORC1.

Conclusion and Future Directions

The involvement of this compound in the mTOR signaling pathway presents an intriguing yet underexplored area of research. Based on the established roles of other branched-chain keto acids, it is reasonable to hypothesize that this compound can activate mTORC1, likely through its conversion to isoleucine. However, this hypothesis requires rigorous experimental validation.

The protocols and comparative data provided in this guide offer a robust framework for researchers to systematically investigate the effects of this compound on mTOR signaling. Future studies should focus on:

-

Direct Quantification: Performing dose-response and time-course experiments to directly quantify the effect of this compound on the phosphorylation of key mTORC1 substrates.

-

Mechanism of Action: Utilizing inhibitors of branched-chain aminotransferases to confirm whether the conversion of this compound to isoleucine is necessary for mTORC1 activation.

-

In Vivo Studies: Translating in vitro findings to in vivo models to understand the physiological and potential therapeutic implications of this compound's effects on mTOR signaling.

Elucidating the precise role of this compound in this critical signaling pathway will not only enhance our fundamental understanding of metabolic regulation but may also unveil new therapeutic avenues for a range of metabolic and proliferative diseases.

References

The Role of Methyl 2-Oxovalerate in Cellular Energy Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-Oxovalerate, also known as (S)-3-methyl-2-oxovalerate or α-keto-β-methylvalerate, is the alpha-keto acid analog of the essential branched-chain amino acid (BCAA) isoleucine.[1][2] It is a critical intermediate in the catabolic pathway of BCAAs, which, in addition to isoleucine, include leucine and valine.[1] These amino acids are fundamental for protein synthesis and play significant roles in energy homeostasis.[1] The metabolism of this compound is intrinsically linked to mitochondrial function, serving as a substrate that ultimately fuels the tricarboxylic acid (TCA) cycle.[2]

Dysregulation of BCAA metabolism, marked by elevated circulating levels of BCAAs and their corresponding branched-chain keto acids (BCKAs) like this compound, has been strongly associated with metabolic disorders. It is a predictive biomarker for impaired fasting glucose (IFG) and is implicated in the pathophysiology of insulin resistance and Type 2 Diabetes. Furthermore, its accumulation is a hallmark of the genetic disorder Maple Syrup Urine Disease (MSUD), where a deficiency in the enzyme complex responsible for its degradation leads to severe neurotoxicity and metabolic disturbances.

This technical guide provides a comprehensive overview of the function of this compound in cellular energy metabolism. It details its metabolic pathway, summarizes quantitative data on its effects, presents detailed experimental protocols for its study, and visualizes key pathways and workflows.

The Metabolic Pathway of this compound

The catabolism of isoleucine to metabolites that enter central energy pathways is a multi-step process primarily occurring within the mitochondria.

2.1 Transamination of Isoleucine The initial step is a reversible transamination where the amino group of isoleucine is transferred to α-ketoglutarate, yielding glutamate and this compound. This reaction is catalyzed by branched-chain aminotransferases (BCATs), which exist in both mitochondrial and cytosolic isoforms.

2.2 Oxidative Decarboxylation The subsequent and irreversible step is the oxidative decarboxylation of this compound. This is carried out by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex, a critical regulatory point in BCAA catabolism. A deficiency in this enzyme complex leads to the accumulation of BCKAs, characteristic of MSUD. The reaction converts this compound into 2-Methyl-1-hydroxybutyl-ThPP, which is further processed to yield acetyl-CoA and propionyl-CoA. These products can then enter the TCA cycle to generate ATP.

Function in Cellular Energy Metabolism

This compound and its downstream metabolites directly influence mitochondrial bioenergetics.

3.1 Entry into the Tricarboxylic Acid (TCA) Cycle The degradation of this compound provides two key substrates for the TCA cycle:

-

Acetyl-CoA: Condenses with oxaloacetate to form citrate, initiating the cycle.

-

Propionyl-CoA: Is converted to succinyl-CoA, an anaplerotic intermediate that replenishes the TCA cycle pool.

By feeding into the TCA cycle, this compound catabolism contributes to the generation of reducing equivalents (NADH and FADH₂) that power the electron transport chain for ATP synthesis.

3.2 Impact on Mitochondrial Respiration While a substrate for energy production, high concentrations of this compound can have complex effects on mitochondrial function. Studies on rat brain mitochondria have shown that at high levels (e.g., 5 mM), it can decrease phosphorylating respiration and increase state 4 respiration, which suggests a mitochondrial uncoupling effect. This implies that at pathological concentrations, it may disrupt efficient energy metabolism.

3.3 Competition with Other Energy Substrates Increased catabolism of BCAAs and their ketoacids can compete with glucose and fatty acids for entry into the TCA cycle and subsequent oxidation. This substrate competition can lead to impaired glucose uptake and utilization, potentially contributing to the insulin resistance observed in states of elevated BCAA levels.

3.4 Role in Reactive Oxygen Species (ROS) Production this compound has demonstrated antioxidant properties in certain contexts. It has been shown to reduce levels of reactive oxygen species in various cell types under conditions of oxidative stress induced by agents like hydrogen peroxide (H₂O₂). This suggests a potential protective role against oxidative damage, although the precise mechanisms are still under investigation.

Quantitative Data Summary

The following tables summarize key quantitative findings from observational and mechanistic studies involving this compound.

Table 1: Association of this compound with Metabolic Conditions

| Condition | Study Population | Key Finding | Reference |

|---|---|---|---|

| Impaired Fasting Glucose (IFG) | KORA cohort (536 IFG, 184 controls) | Strongest predictive biomarker for IFG after glucose (Odds Ratio: 1.68). | |

| Impaired Fasting Glucose (IFG) | TwinsUK cohort (94 IFG, 95 controls) | Significant association with IFG in plasma (Odds Ratio: 1.65) and urine (Odds Ratio: 1.87). |

| Type 2 Diabetes (T2D) | General Population Studies | Elevated levels of BCAAs and BCKAs, including 3-methyl-2-oxovalerate, are consistently associated with an increased risk of developing T2D. | |

Table 2: Effects of this compound on Mitochondrial Respiration

| Biological System | Concentration | Observed Effect | Reference |

|---|---|---|---|

| Rat Brain Mitochondria | 5 mM | Decreased phosphorylating and uncoupled mitochondrial respiration. |

| Rat Brain Mitochondria | 5 mM | Increased state 4 respiration, suggesting a mitochondrial uncoupling effect. | |

Table 3: Antioxidant Effects of this compound

| Cell Type | Stressor | Observed Effect | Reference |

|---|

| PC12 cells, primary neurons, fibroblasts | H₂O₂, Oxygen/Glucose Deprivation, SIN-1 | Diminished levels of induced Reactive Oxygen Species (ROS). | |

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the role of this compound in cellular metabolism.

5.1 Protocol: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is adapted for use with a high-resolution respirometer (e.g., Oroboros O2k) or an extracellular flux analyzer (e.g., Agilent Seahorse XF). It measures the rate of oxygen consumption in isolated mitochondria or permeabilized cells to assess respiratory function.

5.1.1 Materials

-

Isolated mitochondria or cultured cells.

-

Respiration Buffer (e.g., MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1.

-

Substrates: Pyruvate (10 mM), Malate (5 mM), Glutamate (5 mM), Succinate (10 mM), ADP (1 mM).

-

Inhibitors: Oligomycin (1 µg/mL), Rotenone (0.5 µM), Antimycin A (2.5 µM).

5.1.2 Procedure (Permeabilized Cells)

-

Cell Preparation: Harvest cultured cells and permeabilize the plasma membrane with a mild detergent like digitonin or saponin (50 µg/ml) in a buffer, leaving the mitochondrial membrane intact. Wash cells to remove the detergent.

-

Assay Setup: Add a known quantity of permeabilized cells (e.g., 1-2 million cells/mL) to the pre-warmed (37°C) respiration buffer in the instrument chamber.

-

State 2 Respiration (Leak): Add substrates that feed electrons into Complex I (e.g., pyruvate and malate). Measure the basal oxygen consumption rate in the absence of ADP.

-

State 3 Respiration (Oxidative Phosphorylation): Add a saturating amount of ADP (e.g., 1 mM) to stimulate ATP synthesis and measure the maximal coupled respiration rate.

-

State 4 Respiration (Resting): Add oligomycin, an ATP synthase inhibitor, to block ATP production. The remaining oxygen consumption is due to proton leak across the inner mitochondrial membrane.

-

Maximal Uncoupled Respiration: Sequentially add a chemical uncoupler (e.g., FCCP) in titrations to determine the maximum capacity of the electron transport chain.

-

Inhibition: Add Complex I inhibitor (Rotenone) followed by Complex III inhibitor (Antimycin A) to shut down mitochondrial respiration and measure the residual (non-mitochondrial) oxygen consumption.

-

Data Normalization: Normalize OCR data to cell number or protein content.

5.2 Protocol: Quantification of TCA Cycle Intermediates via LC-MS/MS

This method allows for the sensitive and specific measurement of TCA cycle intermediates in biological samples.

5.2.1 Materials

-

Biological sample (cells, tissue, plasma).

-

Methanol, Acetonitrile, Formic Acid (LC-MS grade).

-

Internal standards (stable isotope-labeled versions of the analytes).

-

LC-MS/MS system with a suitable column (e.g., Atlantis dC18, 2.1 mm × 100 mm, 3-μm).

5.2.2 Procedure

-

Sample Extraction: Homogenize cells or tissue in a cold extraction solvent (e.g., 80% methanol) containing internal standards. Centrifuge to precipitate proteins and collect the supernatant.

-

Sample Preparation: Dry the supernatant under nitrogen and reconstitute in a suitable solvent for injection (e.g., 5% acetonitrile).

-

Chromatographic Separation: Inject the sample onto the LC system. Use a gradient elution with mobile phases such as (A) 0.1% formic acid in water and (B) acetonitrile to separate the TCA intermediates.

-

Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each intermediate.

-

Quantification: Calculate the concentration of each intermediate by comparing its peak area ratio to its corresponding internal standard against a standard curve prepared with known concentrations of the analytes.

Conclusion

This compound is a pivotal metabolite at the intersection of amino acid catabolism and central energy metabolism. As the keto-acid of isoleucine, its primary role is to serve as a substrate that, upon degradation, fuels the TCA cycle with Acetyl-CoA and Succinyl-CoA, contributing to cellular ATP production. However, its function is multifaceted. Emerging evidence highlights its significance as a biomarker for metabolic diseases, where its elevated levels are strongly correlated with insulin resistance and impaired glucose homeostasis. Furthermore, at pathological concentrations, it may perturb mitochondrial function, while under certain stress conditions, it exhibits antioxidant properties.

For researchers and drug development professionals, understanding the dual nature of this compound is crucial. It is not merely an inert intermediate but a bioactive molecule whose concentration can reflect and potentially influence cellular metabolic status. Further research is necessary to fully elucidate its specific signaling roles in comparison to other BCKAs and to explore its potential as a therapeutic target for managing metabolic disorders. The experimental protocols provided herein offer a robust framework for investigating these complex functions.

References

An In-depth Technical Guide to Methyl 2-Oxovalerate: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxovalerate, a methyl ester of 2-oxovaleric acid, is a key intermediate in various biochemical pathways and a compound of interest in the study of metabolic disorders. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological role, particularly in the context of branched-chain amino acid metabolism and associated pathologies such as Maple Syrup Urine Disease (MSUD).

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| CAS Number | 6376-59-6 | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 162-164 °C | - |

| Density | 1.03 g/cm³ | - |

| Solubility | Soluble in alcohol and ether; sparingly soluble in water | - |

| InChIKey | MBNLVYPIKSWXCT-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCC(=O)C(=O)OC | [1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 2-oxovaleric acid and methanol, utilizing an acid catalyst.

Materials:

-

2-Oxovaleric acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2-oxovaleric acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the carboxylic acid) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether.

-

Transfer the ethereal solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Further purification can be achieved by vacuum distillation.

-

Analytical Protocols

This method is suitable for the identification and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for polar analytes (e.g., DB-5ms or equivalent)

Sample Preparation:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate).

-

For biological samples, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering matrix components.

-

Derivatization (optional but recommended for improved peak shape and sensitivity): The keto group can be derivatized, for example, by oximation.

GC-MS Conditions (Example):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-300

Data Analysis:

-

Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum.

-

Quantification can be performed using a calibration curve generated from standard solutions.

This protocol is suitable for the analysis of this compound, particularly for samples in aqueous matrices.

Instrumentation:

-

High-performance liquid chromatograph

-

Reversed-phase C18 column

-

UV detector

Sample Preparation:

-

Prepare a standard solution of this compound in the mobile phase.

-

Biological samples should be deproteinized (e.g., with acetonitrile or perchloric acid) and filtered through a 0.22 µm syringe filter before injection.

HPLC Conditions (Example):

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm

Data Analysis:

-

Identify this compound by its retention time compared to a standard.

-

Quantify using a calibration curve constructed from the peak areas of standard solutions.

Biological Significance and Signaling Pathways

This compound is the methyl ester of 3-methyl-2-oxovaleric acid, a key intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine. In healthy individuals, 3-methyl-2-oxovaleric acid is further metabolized by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.

Role in Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive metabolic disorder caused by a deficiency in the BCKDH complex. This deficiency leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α-ketoacids, including 3-methyl-2-oxovaleric acid, in the blood, urine, and cerebrospinal fluid. The buildup of these compounds is neurotoxic and can lead to severe neurological damage, intellectual disability, and, if untreated, death. The characteristic sweet odor of the urine in affected individuals is due to the presence of these accumulated ketoacids.

Signaling Pathways in MSUD-related Neurotoxicity

The accumulation of 3-methyl-2-oxovaleric acid and other branched-chain α-ketoacids contributes to neurotoxicity through several proposed mechanisms, including the induction of oxidative stress and excitotoxicity.

Conclusion

This compound, and its corresponding acid, are significant molecules in the study of human metabolism. Understanding their chemical properties and having robust methods for their synthesis and analysis are crucial for research into metabolic disorders like MSUD. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and researchers in this field, facilitating further investigation into the pathophysiology of such diseases and the development of potential therapeutic interventions.

References

The Role of Methyl 2-Oxovalerate in Gastric Cancer: A Technical Guide to a Novel Metabolic-Oncogenic Axis

For Immediate Release

Shanghai, China – November 29, 2025 – Emerging evidence implicates metabolic dysregulation as a key driver of gastric cancer development and progression. This technical guide delves into the potential role of methyl 2-oxovalerate, a branched-chain keto acid, in gastric tumorigenesis. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding, key experimental data, and detailed methodologies to facilitate further investigation into this promising area of cancer metabolism.

Executive Summary

Gastric cancer remains a significant global health challenge with a high mortality rate, underscoring the urgent need for novel diagnostic and therapeutic strategies. Recent metabolomic studies have identified this compound, a catabolite of the branched-chain amino acid (BCAA) isoleucine, as a potential oncometabolite in gastric cancer. Elevated levels of this compound are associated with an increased risk of gastric cancer and may contribute to metabolic reprogramming, a hallmark of cancer.[1] This guide explores the intricate signaling network connecting this compound to the mTOR and c-Myc oncogenic pathways, providing a framework for understanding its potential role in driving gastric cancer. While a direct link to the oncogene SND1 is yet to be firmly established, its known role in cancer metabolism warrants its consideration in this complex interplay.

This compound: A Metabolite of Interest in Gastric Cancer

This compound, also known as α-keto-β-methylvaleric acid, is an intermediate in the catabolism of isoleucine. Studies have demonstrated a correlation between elevated levels of BCAAs and their corresponding keto acids with an increased risk and progression of several cancers, including gastric cancer.[1]

Table 1: Quantitative Data on BCAA and this compound in Gastric Cancer

| Analyte | Sample Type | Change in Gastric Cancer vs. Normal | Fold Change/Odds Ratio | Reference |

| 3-Methyl-2-oxovalerate | Blood | Elevated | OR: 5.8 (95% CI: 1.53–22.05) | [1] |

| Branched-Chain Amino Acids (BCAAs) | Plasma | Elevated | Associated with increased risk | [2] |

The BCAA-mTOR-c-Myc Signaling Axis in Gastric Cancer

A growing body of evidence suggests that this compound and its parent BCAAs exert their pro-tumorigenic effects through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Leucine, in particular, is a potent activator of mTOR complex 1 (mTORC1).[3] The activation of mTORC1 can, in turn, influence the expression and activity of the proto-oncogene c-Myc, a master transcriptional regulator that is frequently deregulated in gastric cancer.

c-Myc orchestrates a broad transcriptional program that promotes cell cycle progression, metabolic reprogramming, and inhibits apoptosis. Furthermore, c-Myc can regulate the expression of genes involved in BCAA metabolism, creating a potential positive feedback loop that sustains oncogenic signaling.

The Potential Involvement of SND1

Staphylococcal nuclease and Tudor domain containing 1 (SND1) is an oncogene implicated in various aspects of tumorigenesis, including transcriptional regulation, RNA processing, and metabolic reprogramming. While a direct regulatory link between this compound and SND1 in gastric cancer has not been established, SND1's role in lipid metabolism and its overexpression in gastric cancer suggest a potential indirect involvement in the metabolic rewiring driven by oncometabolites. Further research is warranted to explore the potential interplay between SND1 and the BCAA-mTOR-c-Myc axis.

Table 2: Expression of Key Proteins in Gastric Cancer

| Protein | Expression in Gastric Cancer | Method of Detection | Reference |

| c-Myc | Overexpressed | Immunohistochemistry, Western Blot | |

| SND1 | Overexpressed | The Cancer Genome Atlas (TCGA) | |

| p-mTOR | Elevated | Western Blot |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in gastric cancer.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of this compound in gastric tissue samples.

Materials:

-

Gastric tissue samples (tumor and adjacent normal)

-

Homogenizer

-

Organic solvents (e.g., ethyl acetate)

-

Internal standard (e.g., a stable isotope-labeled this compound)

-

Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Homogenize a known weight of gastric tissue in a suitable buffer.

-

Extraction: Add an internal standard and perform a liquid-liquid extraction with an organic solvent like ethyl acetate to isolate organic acids.

-

Derivatization: Evaporate the organic solvent and derivatize the dried extract with a silylation agent such as MSTFA to increase the volatility of the analytes.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a temperature gradient program to separate the analytes on the column. The mass spectrometer is used for detection and quantification based on specific ion fragments.

-

Data Analysis: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Analysis of mTORC1 Activity by Western Blot

This protocol details the measurement of mTORC1 activity in gastric cancer cell lines by assessing the phosphorylation of its downstream targets, p70S6 kinase (p70S6K) and ribosomal protein S6 (S6).

Materials:

-

Gastric cancer cell lines (e.g., AGS, MKN45)

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-S6 (Ser235/236), anti-S6, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture gastric cancer cells to the desired confluency and treat with BCAAs or this compound for a specified time.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein to determine mTORC1 activity.

Assessment of c-Myc Expression by Western Blot

This protocol outlines the quantification of c-Myc protein levels in gastric cancer cells.

Procedure: The procedure is similar to the Western blot protocol for mTORC1 activity (Section 4.2), with the following modifications:

-

Primary Antibody: Use a specific primary antibody against c-Myc (e.g., clone 9E10).

-

Analysis: Quantify the c-Myc band intensity and normalize it to the loading control.

Chromatin Immunoprecipitation (ChIP) for c-Myc Target Genes

This protocol is for identifying the genomic binding sites of c-Myc in gastric cancer cells.

Materials:

-

Gastric cancer cells

-

Formaldehyde for crosslinking

-

Lysis and sonication buffers

-

Anti-c-Myc antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Reagents for reverse crosslinking and DNA purification

-

qPCR or next-generation sequencing reagents

Procedure:

-

Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-c-Myc antibody overnight. Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

-

Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Future Directions and Therapeutic Implications

The elucidation of the this compound-mTOR-c-Myc signaling axis in gastric cancer opens up new avenues for therapeutic intervention.

Table 3: IC50 Values of Selected mTOR Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line(s) | IC50 (nM) | Reference |

| Rapamycin | Various | Varies by cell line | |

| Everolimus | Various | Varies by cell line | |

| PKI-587 | MDA-361, PC3-mm2 | 1.6 (mTOR), 0.4 (PI3Kα) | |

| GDC-0084 | U87 | 70 (mTOR), 2 (PI3Kα) | |

| OSI-027 | BT-474, IGR-OV1, MDA-MB-231 | 4 (mTOR) |

Targeting this pathway at various levels, including:

-

Dietary intervention: Modulating the intake of BCAAs.

-

Inhibition of BCAA catabolism: Developing inhibitors for key enzymes in the BCAA catabolic pathway.

-

mTOR inhibitors: Utilizing existing or novel mTOR inhibitors, some of which are already in clinical trials for various cancers.

-

c-Myc inhibitors: Developing strategies to directly or indirectly inhibit the function of c-Myc.

Further research is crucial to validate these therapeutic strategies and to fully understand the intricate metabolic and signaling networks that contribute to gastric cancer. Investigating the potential role of SND1 in this context may reveal additional therapeutic targets.

Conclusion